Superior Immunosuppressive Potency of 5-Nitro-2-furaldehyde in T-Cell Mitogenesis Assays
In a direct comparative study of six nitrofuran compounds, 5-nitro-2-furaldehyde demonstrated significantly higher inhibitory activity on DNA synthesis in human peripheral blood T cells than any other compound tested, including nifuroxime, nitrofurazone, nitrofurantoin, 5-nitro-2-furoic acid, and 2-nitrofuran [1]. The study found that replacing the aldehyde group of 5-nitro-2-furaldehyde with a carboxyl group (as in 5-nitro-2-furoic acid) resulted in a substantial loss of inhibitory activity [1].
| Evidence Dimension | Inhibition of T-cell mitogenesis (DNA synthesis) |
|---|---|
| Target Compound Data | 5-Nitro-2-furaldehyde: IC50 values range from 34-85 µM, depending on the mitogen and presence of accessory cells; qualitative assessment indicates it was "much more inhibitory" than all other tested compounds [1]. |
| Comparator Or Baseline | Nitrofurazone: IC50 of 34-39 µM (with accessory cells), 55-60 µM (without accessory cells) [1]. 5-Nitro-2-furoic acid: Exhibited "greatly reduced" inhibitory activity compared to 5-nitro-2-furaldehyde [1]. 2-Nitrofuran: "Less inhibitory" than 5-nitro-2-furaldehyde [1]. |
| Quantified Difference | 5-Nitro-2-furaldehyde is the most potent inhibitor in its class. The study's abstract explicitly states it was "much more inhibitory than the other compounds" and that substituting the aldehyde group "reduced [activity] greatly" [1]. |
| Conditions | In vitro assay using human peripheral blood T cells stimulated with phytohemagglutin (PHA), concanavalin A (ConA), or anti-CD3 antibody; inhibition measured by tritiated thymidine incorporation into DNA [1]. |
Why This Matters
For research into nitrofuran-based immunosuppressants or in studies where minimizing T-cell activation is critical, 5-nitro-2-furaldehyde is the most potent and functionally distinct choice among its immediate structural analogs.
- [1] Mercado, C., et al. (1991). Inhibition of T cell mitogenesis by nitrofurans. Biochemical Pharmacology, 41(4), 503-508. doi: 10.1016/0006-2952(91)90621-b. View Source
